molecular formula C8H11F6N3O2 B8038954 Acetamide, N,N'-(iminodi-2,1-ethanediyl)bis[2,2,2-trifluoro-

Acetamide, N,N'-(iminodi-2,1-ethanediyl)bis[2,2,2-trifluoro-

Cat. No.: B8038954
M. Wt: 295.18 g/mol
InChI Key: RUXQXYHBGKXTHQ-UHFFFAOYSA-N
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Description

Acetamide, N,N’-(iminodi-2,1-ethanediyl)bis[2,2,2-trifluoro-] is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of trifluoroacetamide groups linked through an ethylenediamine backbone. This compound is of interest in various fields due to its stability and reactivity, making it useful in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N,N’-(iminodi-2,1-ethanediyl)bis[2,2,2-trifluoro-] typically involves the reaction of ethylenediamine with trifluoroacetic anhydride. The process can be summarized as follows:

    Starting Materials: Ethylenediamine and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent moisture from interfering. The temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.

    Procedure: Ethylenediamine is slowly added to a solution of trifluoroacetic anhydride in an appropriate solvent, such as dichloromethane. The mixture is stirred for several hours to ensure complete reaction.

    Purification: The product is purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N,N’-(iminodi-2,1-ethanediyl)bis[2,2,2-trifluoro-] undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoroacetamide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoroacetyl groups.

    Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to yield ethylenediamine and trifluoroacetic acid.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used, leading to different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

    Substitution: Various substituted amides depending on the nucleophile.

    Hydrolysis: Ethylenediamine and trifluoroacetic acid.

    Oxidation/Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetamide, N,N’-(iminodi-2,1-ethanediyl)bis[2,2,2-trifluoro-] is utilized in several scientific research areas:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Employed in the production of specialty chemicals and materials due to its stability and reactivity.

Mechanism of Action

The mechanism by which Acetamide, N,N’-(iminodi-2,1-ethanediyl)bis[2,2,2-trifluoro-] exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The trifluoroacetamide groups can form hydrogen bonds and other interactions with active sites, influencing the activity of these biomolecules. This interaction can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Ethylenebis(trifluoroacetamide): Similar structure but lacks the ethylenediamine backbone.

    N,N’-Bis(trifluoroacetyl)ethylenediamine: Another related compound with different substitution patterns.

Uniqueness

Acetamide, N,N’-(iminodi-2,1-ethanediyl)bis[2,2,2-trifluoro-] is unique due to its specific combination of trifluoroacetamide groups and ethylenediamine backbone, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high stability and reactivity.

Properties

IUPAC Name

2,2,2-trifluoro-N-[2-[2-[(2,2,2-trifluoroacetyl)amino]ethylamino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F6N3O2/c9-7(10,11)5(18)16-3-1-15-2-4-17-6(19)8(12,13)14/h15H,1-4H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXQXYHBGKXTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)C(F)(F)F)NCCNC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

113.3 g (790 mmol) of trifluoroacetic acid ethyl ester is instilled in a solution of 41.14 g (390 mmol) of 1,4,7-triazaheptane in 350 ml of tetrahydrofuran at 0° C. and under nitrogen. It is allowed to stir overnight at room temperature, concentrated by evaporation in a vacuum. The remaining oil is crystallized from hexane.
Quantity
113.3 g
Type
reactant
Reaction Step One
Quantity
41.14 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Trifluoroacetic acid ethyl ester (50 g; 0.35 mol) was dropped into a solution of diethylenetriamine (18 g; 0.175 mol) in THF (180 mL) at 0° C. in 1 h. After 20 h at room temperature, the mixture was evaporated to an oily residue (54 g). The oil was crystallized from Et2O (50 mL), filtered, washed with cooled Et2O (2×30 mL) and dried to obtain A as a white solid (46 g; 0.156 mol). Yield 89%.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One

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